3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Description
3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is a pyrazole-based carboxylic acid derivative with a molecular formula of C₂₀H₂₀N₂O₄ (calculated based on structural analogs). It features a pyrazole core substituted with a phenyl group at position 1 and a 2,4-dimethoxyphenyl group at position 3, linked to a propanoic acid side chain at position 2. This compound is listed in commercial catalogs but is currently discontinued, limiting its availability for research .
The presence of methoxy groups may enhance binding affinity to biological targets, while the carboxylic acid group improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-9-10-17(18(12-16)26-2)20-14(8-11-19(23)24)13-22(21-20)15-6-4-3-5-7-15/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGRAZCQSECGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the 2,4-dimethoxyphenyl and phenyl groups. Finally, the propanoic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Reaction Pathways
While direct experimental data on this compound’s reactions is limited in peer-reviewed literature, its functional groups suggest plausible reactivity:
Carboxylic Acid Reactions
The propanoic acid moiety is susceptible to typical carboxylic acid transformations:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Alcohols, H₂SO₄ or DCC/DMAP | Corresponding ester derivatives |
| Amidation | Amines, coupling agents (e.g., EDC/HOBt) | Amide conjugates |
| Decarboxylation | Heat, basic conditions | Loss of CO₂, forming a vinylpyrazole derivative |
These reactions are inferred from analogous compounds with propanoic acid groups .
Pyrazole Ring Reactivity
The pyrazole core may undergo:
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Electrophilic substitution at aromatic positions (e.g., nitration, sulfonation).
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N-alkylation at the pyrazole nitrogen using alkyl halides.
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Coordination chemistry with metal ions via nitrogen lone pairs.
Methoxy Group Reactions
The 2,4-dimethoxyphenyl substituent could participate in:
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Demethylation (e.g., with BBr₃ to yield catechol derivatives).
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Oxidation of methoxy groups under strong oxidizing agents.
Synthetic Precursor Reactions
The compound’s synthesis likely involves multi-step pathways, such as:
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Pyrazole ring formation via cyclocondensation of hydrazines with diketones.
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Friedel-Crafts alkylation to attach the phenyl group.
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Propanoic acid introduction through nucleophilic substitution or coupling reactions .
Comparative Reactivity
A comparison with structurally similar compounds highlights distinct features:
| Compound | Key Functional Groups | Notable Reactions |
|---|---|---|
| 3-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole, methoxyphenyl | N-alkylation, electrophilic substitution |
| 2-(4-Dimethylaminophenyl)pyrazole | Pyrazole, dimethylamino group | Acid-base reactions, coordination |
| Target compound | Pyrazole, propanoic acid, dimethoxy | Enhanced solubility for derivatization |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have suggested that compounds similar to 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific pyrazole derivatives effectively targeted cancerous cells while sparing normal cells, indicating a favorable therapeutic index .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Agrochemical Applications
Pesticide Development
The pyrazole moiety is prevalent in the design of new agrochemicals. Compounds featuring the pyrazole structure have been developed as insecticides and fungicides. Studies have reported that certain derivatives demonstrate effective pest control with minimal environmental impact, making them suitable candidates for sustainable agricultural practices .
Materials Science Applications
Polymer Synthesis
The unique chemical structure of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with such compounds exhibit improved performance characteristics, making them suitable for high-performance applications .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid, showed promising results against various cancer cell lines. The compound was tested against breast and lung cancer cells, revealing IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Agrochemical Efficacy
In field trials, a formulation containing derivatives of the compound was tested against common agricultural pests. Results indicated a reduction in pest populations by over 70%, demonstrating its efficacy as a potential alternative to traditional pesticides.
Data Tables
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(a) 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid (CAS: 100142-73-2)
- Structure : Lacks the 2,4-dimethoxyphenyl substituent.
- Properties :
- Molecular weight: 216.24 g/mol
- LogP: 1.89 (indicating moderate lipophilicity)
- Solubility: Enhanced by the carboxylic acid group.
- Applications : Serves as a simpler scaffold for derivatization in drug discovery .
(b) (2E)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS: N/A)
- Structure: Features an α,β-unsaturated (enoic acid) group instead of propanoic acid.
- Properties :
- Molecular weight: 283.35 g/mol
- Conjugated double bond may influence electronic properties and binding interactions.
(c) 3-[1-Methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic Acid (CAS: 1216073-28-7)
- Structure : Contains methyl substituents on the pyrazole and 4-methylphenyl group.
- Applications : Structural modifications may optimize pharmacokinetics for specific targets .
(a) Anticancer Activity
- Compound 5o () : A pyrazole-chalcone hybrid with an IC₅₀ of 2.13 µM against MCF-7 breast cancer cells. Demonstrates tubulin polymerization inhibition (66.40%) and apoptosis induction .
- The 2,4-dimethoxyphenyl group may mimic the trimethoxyphenyl motif in colchicine-site binders .
(b) Toxicity and Drug-Likeness
- In Silico Predictions (): Pyrazole derivatives are generally non-mutagenic and non-carcinogenic. Lipinski’s parameters (e.g., molecular weight <500, c-logP <5) are met by most analogs, including the target compound .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
- Key Observations :
- The target compound’s higher molecular weight and methoxy groups increase hydrophobicity compared to simpler analogs.
- The carboxylic acid group mitigates solubility challenges, aligning with drug-like properties .
Biological Activity
3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The chemical formula for 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is with a molecular weight of 348.39 g/mol. The compound features a pyrazole ring substituted with two methoxy groups on the phenyl moiety, which may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with the propanoic acid group. Detailed synthetic routes often include the use of common reagents such as hydrazine derivatives and aldehydes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | |
| Compound B | K-562 | 10.2 | |
| 3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | A549 | TBD | Current Study |
The compound's mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, which warrants further investigation.
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have been screened for antimicrobial activity. Some studies indicate promising results against bacterial strains, particularly Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | MIC (µM) | Reference |
|---|---|---|
| Compound C | 5.71 | |
| Compound D | <10 | |
| 3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | TBD | Current Study |
The minimum inhibitory concentration (MIC) values suggest that modifications in the structure can significantly impact antimicrobial efficacy.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A recent investigation into various pyrazole derivatives demonstrated that compounds with dimethoxy substitutions showed enhanced cytotoxicity in MCF-7 and K562 cell lines compared to unsubstituted analogs. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.
- Antitubercular Screening : Another study focused on synthesizing pyrazole derivatives for their antitubercular activity. The results indicated that certain substitutions increased potency against Mycobacterium tuberculosis, suggesting a structure-activity relationship that could be leveraged for drug development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid?
- Methodological Answer : A common approach involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione) with phenylhydrazine in ethanol and glacial acetic acid for 7–8 hours. The product is purified via silica gel column chromatography and recrystallized using ethanol, yielding ~45% pure compound . Adjusting reaction time, solvent ratios, or acid catalysts (e.g., acetic acid) can optimize yield.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- FTIR : Key peaks include C=O (carboxylic acid) at ~1700 cm⁻¹, C=N (pyrazole) at ~1600–1610 cm⁻¹, and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
- 1H NMR : Aromatic protons from phenyl and pyrazole rings appear at δ 7.2–8.4 ppm, methoxy groups at δ ~3.8 ppm, and carboxylic acid protons (if present) as broad signals near δ 12–13 ppm. Multiplicity and coupling constants help assign substituent positions .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z ~350–360 for C₂₀H₂₀N₂O₅) via ESI-MS or MALDI-TOF.
Q. What are critical physicochemical properties for handling and storage?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Limited aqueous solubility at neutral pH, but carboxylic acid deprotonation enhances solubility in basic conditions .
- Stability : Store in airtight containers at 4°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as methoxy groups may degrade .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Use 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals.
- Compare experimental FTIR peaks with density functional theory (DFT) -predicted vibrational modes .
- Validate mass spectral fragmentation patterns using computational tools like MassFrontier.
Q. What strategies improve synthetic yield and purity for large-scale applications?
- Methodological Answer :
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster cyclization.
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for higher purity (>98%) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. How can bioactivity (e.g., antimicrobial) be systematically evaluated?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Structure-Activity Relationship (SAR) : Compare activity with analogs lacking methoxy or phenyl groups to identify pharmacophores .
Q. What computational methods predict pharmacokinetic or target-binding properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), GI absorption, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess target affinity .
Q. How are structural contradictions between crystallography and computational models addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
